molecular formula C21H33N3O5S B1664848 Pivmecillinam CAS No. 32886-97-8

Pivmecillinam

Cat. No.: B1664848
CAS No.: 32886-97-8
M. Wt: 439.6 g/mol
InChI Key: NPGNOVNWUSPMDP-HLLBOEOZSA-N
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Mechanism of Action

Target of Action

Pivmecillinam, also known as Amdinocillin Pivoxil, primarily targets the Penicillin-binding protein 1A (PBP-1A) . This protein is crucial for bacterial cell wall synthesis, making it a key target for many antibiotics .

Mode of Action

This compound interferes with the biosynthesis of the bacterial cell wall . It does this by inhibiting PBP-1A, which is involved in the cross-linking of the peptidoglycan layer of the bacterial cell wall . This interference is slightly different from that of other penicillins and cephalosporins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBP-1A, this compound prevents the proper formation of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized into its active form, mecillinam, in the body . It is well absorbed following oral administration . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of this compound increase in a dose-proportional manner . The mean cumulative percentage of urine excretion of mecillinam at 0 to 24 hours ranges from 35.5 to 44.0% .

Result of Action

The inhibition of PBP-1A by this compound leads to a defective peptidoglycan layer in the bacterial cell wall. This results in a loss of structural integrity and eventually, bacterial cell death . It is active against gram-negative organisms and is used for the treatment of uncomplicated urinary tract infections (UTIs) .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of food has significant effects on the Cmax and AUC of this compound . Additionally, the dosage of this compound can also affect its efficacy. A dosage of 200 mg given three times daily for ≤5 days was associated with treatment failure, while 400 mg given three times daily showed comparable clinical and bacteriological cure rates .

Biochemical Analysis

Biochemical Properties

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall . Its activity is slightly different from that of other penicillins and cephalosporins . It is a pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa .

Cellular Effects

This compound has been shown to have effects on various types of cells. The most common side effects of this compound use are rash and gastrointestinal upset, including nausea and vomiting . It is also known to deplete levels of carnitine .

Molecular Mechanism

This compound interferes with the biosynthesis of the bacterial cell wall . It is active against gram-negative organisms and used as for amdinocillin . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, short-term use of this compound can cause a marked decrease in blood levels of carnitine . Long-term use appears problematic and is not recommended .

Metabolic Pathways

This compound is involved in metabolic pathways where it is hydrolyzed to mecillinam . It interacts with enzymes in the intestinal mucosa during this process .

Transport and Distribution

This compound is well absorbed following oral administration . It is distributed within cells and tissues, and is excreted mostly as mecillinam through the kidney and biliary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pivmecillinam involves the esterification of mecillinam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions are generally mild, with the reaction being carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the high purity of the final product. The reaction is monitored closely to maintain optimal conditions and yield .

Chemical Reactions Analysis

Types of Reactions: Pivmecillinam undergoes hydrolysis in the body to release mecillinam. This hydrolysis reaction is catalyzed by esterases in the intestinal mucosa . Mecillinam, the active form, can then exert its antibacterial effects.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound’s unique properties and effectiveness against specific bacterial strains make it a valuable antibiotic in the treatment of uncomplicated urinary tract infections and other bacterial infections.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNOVNWUSPMDP-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048538
Record name Pivmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.26e-02 g/L
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
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CAS No.

32886-97-8
Record name Pivmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32886-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdinocillin pivoxil [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pivmecillinam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivmecillinam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMDINOCILLIN PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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